methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-1-propylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZHIVLFVUNLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different pyrazole derivatives with altered functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole esters exhibit diverse properties depending on substituent patterns. Below, methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate is compared with structurally related analogs, focusing on molecular features, physicochemical properties, and commercial availability.
Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: The chloro group in this compound likely increases electrophilicity at the pyrazole ring, making it more reactive in nucleophilic substitution or metal-catalyzed coupling reactions. In contrast, the pyridin-3-yl group in the analog introduces aromaticity and hydrogen-bonding capacity, which may enhance binding to biological targets (e.g., enzymes or receptors) . The methyl group in the analog reduces steric bulk, possibly facilitating synthetic accessibility.
Applications :
- This compound : Discontinued status suggests niche applications, possibly in early-stage research for agrochemicals (e.g., herbicides) or as a ligand in coordination chemistry .
- Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate : Available commercially, indicating broader use in drug discovery or materials science. The pyridine moiety may render it suitable for metal-organic frameworks (MOFs) or kinase inhibitor development .
Synthetic Considerations :
- The chloro and propyl groups in the target compound may require multi-step synthesis, including alkylation and halogenation, which could contribute to its discontinuation. The analog’s pyridinyl group might be introduced via Suzuki-Miyaura coupling, a widely optimized method .
Research Findings and Data Gaps
- Reactivity : Chloro-substituted pyrazoles are prone to displacement reactions, whereas pyridinyl-substituted analogs may engage in π-stacking, influencing their behavior in catalytic or biological systems .
Biological Activity
Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (MPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of MPC, supported by data tables and research findings.
Overview of Biological Activities
MPC belongs to the pyrazole class of compounds, which are known for their varied pharmacological effects. The biological activities associated with MPC include:
- Antimicrobial : Exhibits activity against various bacterial strains.
- Anticancer : Demonstrates potential in inhibiting tumor cell proliferation.
- Anti-inflammatory : Involves mechanisms that reduce inflammation.
- Antiviral : Shows promise in inhibiting viral replication.
Target Interactions
MPC interacts with multiple biological targets, primarily through the inhibition of enzymes and receptors involved in disease processes. The following mechanisms have been identified:
- Enzyme Inhibition : MPC can inhibit enzymes associated with inflammatory pathways, potentially reducing inflammatory responses.
- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways that promote cancer cell growth or viral replication .
Biochemical Pathways
The biochemical pathways affected by MPC include:
- Inflammatory Pathways : Inhibition of cyclooxygenase (COX) enzymes has been noted, which plays a crucial role in the inflammatory response .
- Cell Cycle Regulation : MPC has been shown to induce apoptosis in cancer cells by modulating cell cycle regulators such as cyclins and cyclin-dependent kinases .
Research Findings and Case Studies
Several studies have evaluated the biological activity of MPC and related compounds. Below are summaries of key findings:
MPC can be synthesized through various chemical reactions, including:
- Oxidation : Converts primary alcohols to carboxylic acids.
- Reduction : Alters functional groups to enhance biological activity.
- Substitution Reactions : The chlorine atom can be replaced with different nucleophiles to create derivatives with enhanced properties.
Q & A
Basic Questions
Q. What are the common synthetic routes for methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate?
- Methodology : The compound can be synthesized via sequential alkylation and esterification. For example, starting from pyrazole precursors, propyl groups are introduced via nucleophilic substitution (e.g., using 1-chloropropane and a base like K₂CO₃ in DMF). Subsequent chlorination at the 4-position can be achieved using POCl₃ or NCS (N-chlorosuccinimide). Esterification of the carboxylic acid intermediate with methanol under acidic conditions yields the final product. Purification typically involves silica gel chromatography with gradients of ethyl acetate/hexane .
Q. How is the compound characterized for structural confirmation?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and regioselectivity. For example, the methyl ester group typically appears as a singlet at ~3.8–3.9 ppm in H NMR .
- LC-MS : Validates molecular weight (e.g., [M+H] peak at m/z 217.6) and purity.
- IR Spectroscopy : Confirms ester carbonyl stretching (~1700–1750 cm) and C-Cl bonds (~600–800 cm) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DCM, DMF) and moderately in ethanol. Computational predictions (e.g., LogP ~2.5) suggest lipophilicity .
- Stability : Stable at room temperature under inert conditions. Thermal decomposition occurs above 220°C (melting point data inferred from analogous pyrazole esters) . Avoid prolonged exposure to moisture to prevent ester hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the pyrazole ring in cross-coupling reactions?
- Mechanistic Insight : The 4-chloro substituent acts as a directing group, enabling regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the 1-propyl group may reduce reaction yields. Computational studies (DFT) can model electron density at reactive sites to optimize ligand-metal interactions .
Q. What strategies mitigate challenges in synthesizing N-alkylated pyrazole derivatives?
- Experimental Design : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems. Alternative routes include transition-metal-catalyzed C-H activation to bypass pre-functionalized intermediates .
Q. How can structure-activity relationships (SAR) be explored for medicinal chemistry applications?
- Case Study : Replace the 4-chloro group with other halogens (e.g., Br, F) or electron-withdrawing groups (e.g., CF₃) to modulate bioactivity. Test analogs against enzyme targets (e.g., kinases) to assess inhibitory potency. SAR data from related compounds suggest that bulky substituents at the 1-position enhance target selectivity .
Q. What analytical challenges arise in detecting trace impurities during scale-up?
- Resolution : Employ UPLC-QTOF-MS for high-resolution impurity profiling. For example, residual alkylating agents or chlorinated byproducts (e.g., dichloropyrazoles) can be identified via isotopic pattern matching. Quantify limits of detection (LOD) using spiked calibration curves .
Q. How can computational modeling predict metabolic pathways for toxicological assessments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
